molecular formula C15H21NO B7629857 1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone

1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone

Cat. No. B7629857
M. Wt: 231.33 g/mol
InChI Key: ABHZGQDAUNTLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. This compound has gained popularity over the years as a recreational drug due to its potent stimulant effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone works by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their concentration in the synaptic cleft. This results in an increase in the activity of the dopaminergic and noradrenergic systems, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. It has also been shown to produce feelings of euphoria, energy, and increased sociability.

Advantages and Limitations for Lab Experiments

1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a potent stimulant effect, which makes it useful for investigating the role of the dopaminergic and noradrenergic systems in various physiological and behavioral processes.
However, there are also several limitations to using 1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone in lab experiments. Its potency and potential for abuse make it difficult to control the dose and ensure the safety of the participants. It also has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone. One area of interest is its potential as a treatment for depression and other mood disorders. Another area of interest is its role in the development of addiction and its potential as a target for addiction treatment. Additionally, further research is needed to understand the long-term effects of 1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone use and its potential for harm.

Synthesis Methods

1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and 4-methylphenylpiperidine. The resulting compound is then purified through various methods, including recrystallization and chromatography.

Scientific Research Applications

1-[3-Methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood and motivation. This has led to its investigation as a potential treatment for depression and other mood disorders.

properties

IUPAC Name

1-[3-methyl-2-(4-methylphenyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-11-6-8-14(9-7-11)15-12(2)5-4-10-16(15)13(3)17/h6-9,12,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHZGQDAUNTLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C2=CC=C(C=C2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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